3,6-Dimethyl-9H-carbazole
Overview
Description
3,6-Dimethyl-9H-carbazole is a chemical compound with the molecular formula C14H13N . It is a solid substance .
Synthesis Analysis
Carbazole derivatives, including 3,6-Dimethyl-9H-carbazole, can be synthesized through electropolymerization . A high-yielding and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile, a derivative of 3,6-Dimethyl-9H-carbazole, has also been developed .Molecular Structure Analysis
The molecular weight of 3,6-Dimethyl-9H-carbazole is 195.26 . Its structure includes a nitrogen-containing aromatic heterocyclic conducting polymer .Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods, resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .Physical And Chemical Properties Analysis
3,6-Dimethyl-9H-carbazole is a solid substance . It has a molecular weight of 195.26 and a molecular formula of C14H13N .Scientific Research Applications
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Field: Polymer Chemistry
- Application : Carbazole derivatives, including “3,6-Dimethyl-9H-carbazole”, are used in the synthesis of conducting polymers . These materials have been extensively used for several applications such as light emitting diodes (OLEDs), capacitors, or memory devices .
- Methods : The synthetic routes used for the development of carbazole-based polymers include chemical and electrochemical polymerization .
- Results : The emergence of flexible and wearable electronic devices could be an important driving force to renew the interest in carbazole-based materials .
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Field: Medicinal Chemistry
- Application : Carbazole derivatives have been studied for their potential efficacy in treating various diseases, including microbial and fungal diseases .
- Methods : This involves the synthesis of new carbazole analogs with improved efficacy and reduced toxicity .
- Results : The outcomes of these studies are aimed at discovering and developing new therapeutic agents .
-
Field: Diabetes Research
- Application : Some carbazole derivatives have been studied for their potential beneficial effects on endothelial dysfunction caused by oxidative stress in patients with type 2 diabetes .
- Methods : This involves long-term treatment with specific carbazole derivatives .
- Results : The studies suggest that these compounds may have beneficial effects on endothelial dysfunction in patients with type 2 diabetes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,6-dimethyl-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNACKJNPFWWEKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204559 | |
Record name | 9H-Carbazole, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethyl-9H-carbazole | |
CAS RN |
5599-50-8 | |
Record name | 3,6-Dimethylcarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5599-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Carbazole, 3,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005599508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazole, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dimethylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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